
3-(Bromomethyl)-3-cyclopropyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-cyclopropyloxolane is an organic compound characterized by a bromomethyl group attached to a cyclopropyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclopropyloxolane typically involves the bromination of cyclopropyloxolane derivatives. One common method includes the reaction of cyclopropyloxolane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-cyclopropyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropyloxolane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclopropyloxolane derivatives, which can be further functionalized for specific applications.
科学研究应用
3-(Bromomethyl)-3-cyclopropyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-cyclopropyloxolane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The cyclopropyloxolane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)-3-cyclopropylmethanol
- 3-(Bromomethyl)-3-cyclopropylacetone
- 3-(Bromomethyl)-3-cyclopropylpropane
Uniqueness
3-(Bromomethyl)-3-cyclopropyloxolane is unique due to its specific ring structure and the presence of a bromomethyl group. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
属性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-5-8(7-1-2-7)3-4-10-6-8/h7H,1-6H2 |
InChI 键 |
MLGXUAWBSBAMNY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CCOC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


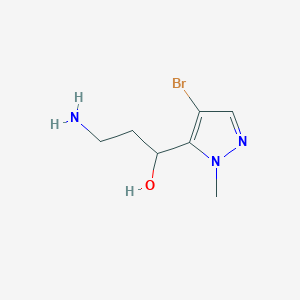

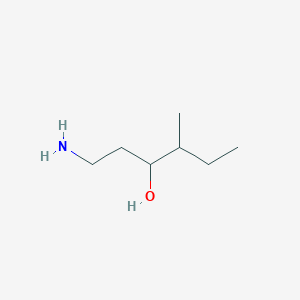
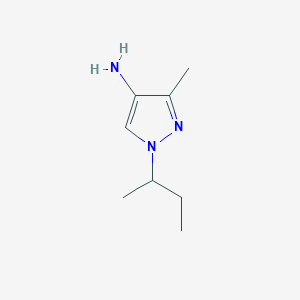
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
![2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162974.png)


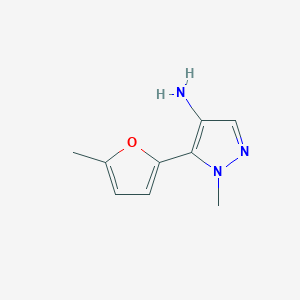

![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
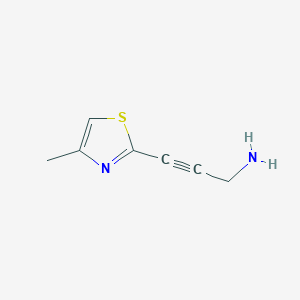
![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)
![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
